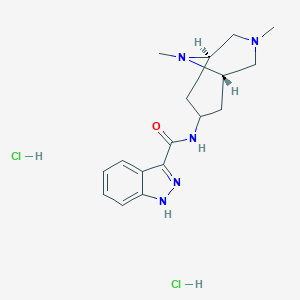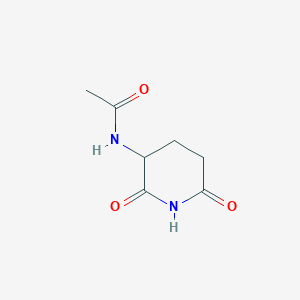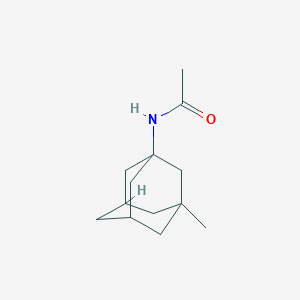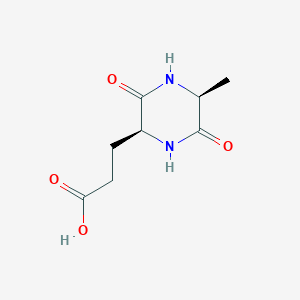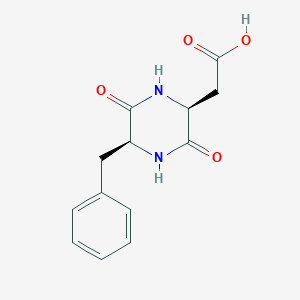
Cyclo(Aspartyl-Phenylalanyl)
Übersicht
Beschreibung
Cyclo(aspartyl-phenylalanyl) is an aspartame-based AB-type diketopiperazine monomer . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of Cyclo(aspartyl-phenylalanyl) involves the use of various amino acids, dicarboxylic acids, and diamines . It is synthesized and subsequently utilized in the polycondensation of homo-polyamides with high molecular weights .
Molecular Structure Analysis
The molecular structure of Cyclo(aspartyl-phenylalanyl) is characterized by a six-membered ring containing two centrosymmetric s-cis-amide bonds . This structure enables the formation of regular molecular assembly through continuous intermolecular hydrogen bonding .
Chemical Reactions Analysis
Cyclo(aspartyl-phenylalanyl) exhibits unique self-assembly properties . It self-assembles into particles with various morphologies in different solvent systems, such as irregular networks, ellipsoids, and hollow particles .
Physical And Chemical Properties Analysis
Cyclo(aspartyl-phenylalanyl) has multiple hydrogen bonding acceptor and donor sites in a rigid ring . Its rigid structure may impart high thermal and mechanical properties to polymeric materials .
Wissenschaftliche Forschungsanwendungen
Organogelation
Cyclo(-Asp-Phe) wurde bei der Synthese von thixotropen Organogelen auf Basis von Poly(Dimethylsiloxan) verwendet . Diese Verbindung zeigt eine gute Organogelation oder Verdickungsfähigkeit in vielen organischen Lösungsmitteln . Der Gelator bildet aufgrund des Vorhandenseins von Poly(Dimethylsiloxan) eine amorphe Struktur, und einige Organogel waren thixotrop, d. h. eine reversible Gel-zu-Sol-Umwandlung wurde durch mechanischen Stress induziert .
Polykondensation von Homo-Polyamiden
Ein Aspartam-basiertes AB-Typ-Diketopiperazin-Monomer, Cyclo(l-Aspartyl-4-Amino-l-Phenylalanyl) (ADKP), wurde synthetisiert und anschließend zur Polykondensation von Homo-Polyamiden mit hohem Molekulargewicht verwendet . Durch Verwendung verschiedener Aminosäuren, Dicarbonsäuren und Diamine wurden auch statistische DKP-basierte Copolymere synthetisiert .
Selbstorganisationseigenschaften
Die Selbstorganisationseigenschaften von ADKP und Poly(Cyclo(l-Aspartyl-4-Amino-l-Phenylalanyl)) (PA1) wurden mit der Lösungsmittelverdrängungsmethode untersucht . Bemerkenswert ist, dass sich PA1 in verschiedenen Lösungsmittelsystemen zu Partikeln mit verschiedenen Morphologien selbstorganisiert hat, wie z. B. unregelmäßige Netzwerke, Ellipsoide und hohle Partikel . Die morphologische Umwandlung wurde auch durch das Auftropfen von Aceton und Toluol auf die PA1-Partikel bestätigt .
Aspartam-Produktion
Cyclo(-Asp-Phe) wurde in einem neuartigen Verfahren zur Aspartam-Produktion verwendet . Diese Methode kombiniert die enzymatische Produktion von Asp-(OMe)-Phe aus Asp-(OMe)2 und Phe durch AET mit einer chemischen Umwandlung von Asp-(OMe)-Phe zu Asp-Phe-OMe · HCl <svg class="icon" height="16" p-id="1735" t="170926478866
Wirkmechanismus
Target of Action
Cyclo(aspartyl-phenylalanyl), also known as Cyclo(-Asp-Phe), primarily targets proteins and enzymes involved in cellular signaling and metabolic pathways. These targets often include receptors and enzymes that play crucial roles in regulating cellular functions and maintaining homeostasis .
Mode of Action
Cyclo(-Asp-Phe) interacts with its targets through hydrogen bonding and hydrophobic interactions . This interaction can lead to conformational changes in the target proteins, altering their activity. For example, binding to an enzyme might inhibit its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
The compound affects several biochemical pathways, particularly those related to signal transduction and metabolic regulation . By modulating enzyme activity, Cyclo(-Asp-Phe) can influence pathways such as the MAPK/ERK pathway , which is critical for cell growth and differentiation, and the PI3K/Akt pathway , which is involved in cell survival and metabolism .
Result of Action
At the molecular level, Cyclo(-Asp-Phe) can lead to inhibition or activation of specific enzymes and receptors, resulting in altered cellular functions. At the cellular level, this can manifest as changes in cell proliferation, apoptosis, and metabolic activity . These effects are crucial for therapeutic applications, such as in the treatment of metabolic disorders or cancer .
Action Environment
The efficacy and stability of Cyclo(-Asp-Phe) are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments, while its efficacy could be enhanced or diminished by interactions with other proteins or small molecules in the cellular milieu .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cyclo(aspartyl-phenylalanyl) has been shown to interact with various biomolecules in the process of self-assembly . The self-assembly properties of Cyclo(aspartyl-phenylalanyl) were studied via the solvent displacement method, and it was found that it self-assembled into particles with various morphologies in different solvent systems . This suggests that Cyclo(aspartyl-phenylalanyl) can interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
Its ability to self-assemble into various structures suggests that it could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Cyclo(aspartyl-phenylalanyl) is largely related to its self-assembly properties . It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact molecular mechanism of Cyclo(aspartyl-phenylalanyl) remains to be fully elucidated.
Temporal Effects in Laboratory Settings
Its self-assembly properties suggest that it could potentially have long-term effects on cellular function
Metabolic Pathways
Given its structure and properties, it is likely that it interacts with various enzymes or cofactors
Transport and Distribution
Its ability to self-assemble into various structures suggests that it could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its self-assembly properties suggest that it could potentially be directed to specific compartments or organelles within the cell
Eigenschaften
IUPAC Name |
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJXYUDIBQDDX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200600 | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-10-2 | |
| Record name | (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIOXO-5-(PHENYLMETHYL)-2-PIPERAZINEACETIC ACID, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM82VP15YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







